

Spectroscopic Profile of 2,4-Dimethoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethoxyaniline

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4-Dimethoxyaniline** (CAS No: 2735-04-8), a versatile intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2,4-Dimethoxyaniline** is $C_8H_{11}NO_2$ with a molecular weight of 153.18 g/mol. [1][2] The structural and electronic environment of this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **2,4-Dimethoxyaniline** are presented below.

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.75	d	1H	Ar-H
6.45	d	1H	Ar-H
6.40	dd	1H	Ar-H
3.85	s	3H	OCH ₃
3.80	s	3H	OCH ₃
3.70	br s	2H	NH ₂

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
150.5	Ar-C-O
142.0	Ar-C-O
130.0	Ar-C-N
115.5	Ar-CH
102.5	Ar-CH
98.0	Ar-CH
55.8	OCH ₃
55.5	OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **2,4-Dimethoxyaniline** are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H Stretch (Amine)
3050 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (CH ₃)
1620 - 1580	Strong	Aromatic C=C Bending
1520	Strong	N-H Bending
1250 - 1200	Strong	Aryl-O Stretch (Asymmetric)
1050 - 1020	Strong	Aryl-O Stretch (Symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Relative Intensity (%)	Assignment
153	100	[M] ⁺ (Molecular Ion)
138	80	[M-CH ₃] ⁺
110	40	[M-CH ₃ -CO] ⁺
95	30	[M-2xOCH ₃] ⁺

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of spectroscopic data for a solid aromatic amine like **2,4-Dimethoxyaniline**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Accurately weigh 5-10 mg of **2,4-Dimethoxyaniline** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.^{[3][4][5]} Ensure the sample is fully dissolved; gentle vortexing may be applied.

- Instrument Setup:
 - Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy (ATR-FTIR)

- Sample Preparation: Place a small amount of solid **2,4-Dimethoxyaniline** directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - Process the data by performing a background correction and, if necessary, an ATR correction.

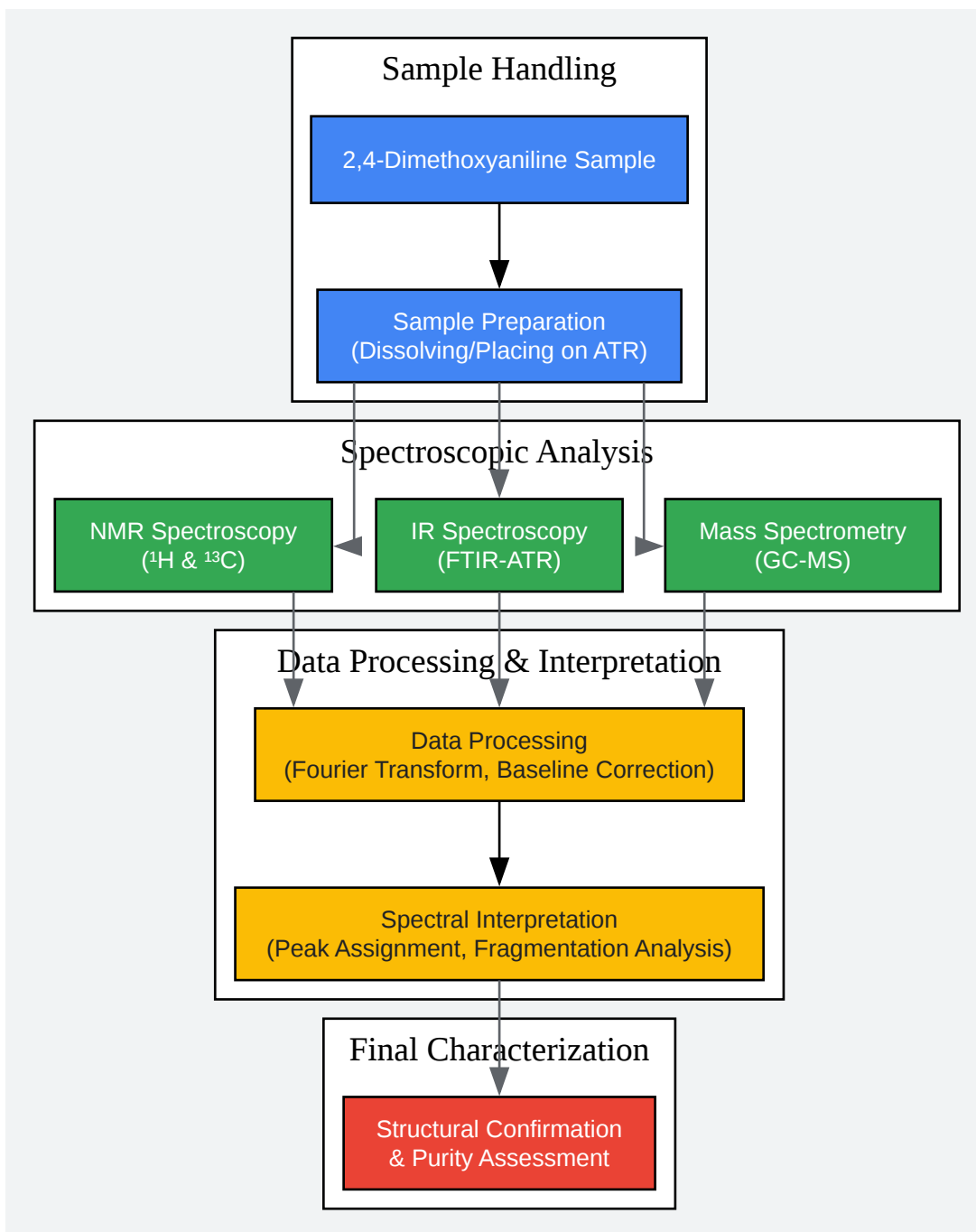
Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2,4-Dimethoxyaniline** in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
- Instrument Setup:
 - Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).^[6]
 - Set the GC oven temperature program to ensure separation from any impurities and the solvent. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
 - Use an appropriate GC column (e.g., a non-polar capillary column).

- Set the MS to scan over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
 - The compound will be vaporized, separated on the GC column, and then enter the MS for ionization and detection.
 - The most common ionization technique for this type of analysis is Electron Ionization (EI).
- Data Analysis:
 - Identify the peak corresponding to **2,4-Dimethoxyaniline** in the total ion chromatogram.
 - Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **2,4-Dimethoxyaniline**.



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Caption: Workflow for Spectroscopic Analysis.

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